2-(Diphenylmethyl)-6-methyl-4,4-diphenyl-4H-3,1-benzothiazine
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Overview
Description
2-(Diphenylmethyl)-6-methyl-4,4-diphenyl-4H-3,1-benzothiazine is an organic compound that belongs to the class of benzothiazines This compound is characterized by its complex structure, which includes multiple phenyl groups and a benzothiazine core
Preparation Methods
The synthesis of 2-(Diphenylmethyl)-6-methyl-4,4-diphenyl-4H-3,1-benzothiazine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride . This reaction forms the diphenylmethyl group, which is then further reacted with other reagents to form the final benzothiazine structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Diphenylmethyl)-6-methyl-4,4-diphenyl-4H-3,1-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
2-(Diphenylmethyl)-6-methyl-4,4-diphenyl-4H-3,1-benzothiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Diphenylmethyl)-6-methyl-4,4-diphenyl-4H-3,1-benzothiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. For example, it may inhibit the reuptake of neurotransmitters or modulate the activity of certain signaling pathways .
Comparison with Similar Compounds
2-(Diphenylmethyl)-6-methyl-4,4-diphenyl-4H-3,1-benzothiazine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in various medicinal chemistry applications. The uniqueness of this compound lies in its specific benzothiazine core and the arrangement of its phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63086-81-7 |
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Molecular Formula |
C34H27NS |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
2-benzhydryl-6-methyl-4,4-diphenyl-3,1-benzothiazine |
InChI |
InChI=1S/C34H27NS/c1-25-22-23-31-30(24-25)34(28-18-10-4-11-19-28,29-20-12-5-13-21-29)36-33(35-31)32(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h2-24,32H,1H3 |
InChI Key |
HNXRLWUWRAVLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(SC2(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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